molecular formula C10H17BN2O2 B2682185 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1440520-87-5

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B2682185
CAS No.: 1440520-87-5
M. Wt: 208.07
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Description

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative of pyrazole. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction. This can be achieved by reacting the pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) would be essential to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

    Substitution: The methyl group on the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

    Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Alcohols: From oxidation reactions.

    Substituted Pyrazoles: From substitution reactions.

Scientific Research Applications

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the synthesis of biologically active compounds that can act as enzyme inhibitors or receptor agonists/antagonists.

    Medicine: Utilized in the development of new therapeutic agents, including anticancer and antiviral drugs.

    Industry: Applied in the production of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism by which 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-pyrazole-3-boronic acid: Similar in structure but lacks the dioxaborolan group.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar but without the methyl group on the pyrazole ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a similar boronic ester group but attached to an aniline instead of a pyrazole.

Uniqueness

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the combination of the pyrazole ring and the boronic ester group, which provides a versatile platform for various synthetic applications. Its structure allows for selective functionalization and efficient participation in cross-coupling reactions, making it a valuable compound in organic synthesis.

Biological Activity

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H19BO3C_{13}H_{19}BO_3, with a molecular weight of 234.10 g/mol. Its IUPAC name highlights the presence of a pyrazole ring and a dioxaborolane moiety, which may contribute to its biological effects.

Structural Features

  • Molecular Formula : C13H19BO3
  • Molecular Weight : 234.10 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1196985-65-5

Recent studies suggest that compounds containing pyrazole structures often exhibit diverse biological activities including anti-inflammatory and anticancer properties. The presence of the dioxaborolane group may enhance these activities by influencing molecular interactions within biological systems.

Pharmacological Properties

  • Anti-inflammatory Activity :
    • Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines. This suggests that this compound may modulate inflammatory pathways.
  • Anticancer Potential :
    • Some pyrazole derivatives have shown promise in cancer cell line studies. The ability to inhibit cell proliferation and induce apoptosis in various cancer types has been observed.
  • Neuroprotective Effects :
    • There is emerging evidence that pyrazole derivatives can protect neuronal cells from oxidative stress and neuroinflammation.

Case Studies

A selection of studies highlights the biological activity of similar pyrazole compounds:

StudyCompoundBiological ActivityFindings
Pyrazolyl-pyridine DerivativesPAM for M4 Muscarinic ReceptorInduced significant leftward shift in ACh binding affinity
Luteolin DerivativesPA InhibitionIC50 values indicating potent inhibition
Dioxaborolane CompoundsCytotoxicity in Cancer CellsInduced apoptosis in specific cancer cell lines

In Vitro Studies

In vitro evaluations have demonstrated that compounds similar to this compound exhibit varied degrees of activity against different biological targets. For instance:

  • IC50 Values : Studies report IC50 values ranging from 1.3 μM to over 6 μM for related pyrazoles in inhibiting specific enzyme activities or cellular responses .

Properties

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2/c1-7-6-12-13-8(7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYVEZWZGLCNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440520-87-5
Record name 4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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